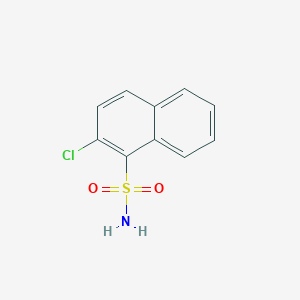
2-Chloronaphthalene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloronaphthalene-1-sulfonamide is an organochlorine compound with the chemical formula C10H8ClNO2S. It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and a sulfonamide group at the first position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloronaphthalene-1-sulfonamide typically involves the sulfonylation of 2-chloronaphthalene. The most common method includes the reaction of 2-chloronaphthalene with sulfonyl chloride in the presence of a base. The reaction proceeds as follows: [ \text{2-Chloronaphthalene} + \text{Sulfonyl Chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of sulfonamides often involves the use of sulfonyl chlorides and amines. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
化学反应分析
Types of Reactions: 2-Chloronaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed depend on the type of reaction. For instance, substitution reactions can yield various derivatives depending on the nucleophile used .
科学研究应用
2-Chloronaphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing new sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
作用机制
The mechanism of action of 2-Chloronaphthalene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes such as dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the bacteriostatic effect, preventing bacterial growth and replication .
相似化合物的比较
2-Chloronaphthalene: A chlorinated derivative of naphthalene, similar in structure but lacks the sulfonamide group.
1-Chloronaphthalene: Another isomer of chloronaphthalene with the chlorine atom at the first position.
Sulfanilamide: A well-known sulfonamide with a simpler structure, used extensively in medicine.
Uniqueness: 2-Chloronaphthalene-1-sulfonamide is unique due to the presence of both chlorine and sulfonamide groups, which confer distinct chemical and biological properties. Its dual functional groups make it versatile for various applications, distinguishing it from other similar compounds .
属性
CAS 编号 |
7720-46-9 |
|---|---|
分子式 |
C10H8ClNO2S |
分子量 |
241.69 g/mol |
IUPAC 名称 |
2-chloronaphthalene-1-sulfonamide |
InChI |
InChI=1S/C10H8ClNO2S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14/h1-6H,(H2,12,13,14) |
InChI 键 |
KPEYGERKUPVVRX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


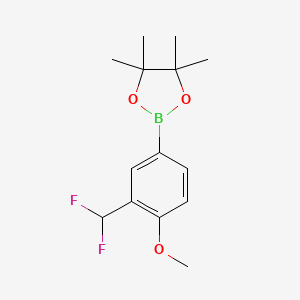
![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-ol](/img/structure/B15306973.png)
![tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B15306980.png)
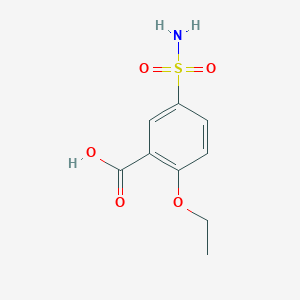
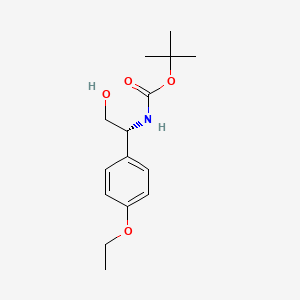
![Methyl8-amino-5-oxaspiro[3.5]nonane-2-carboxylatehydrochloride](/img/structure/B15306995.png)
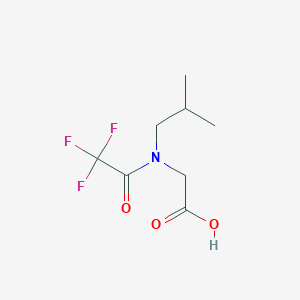

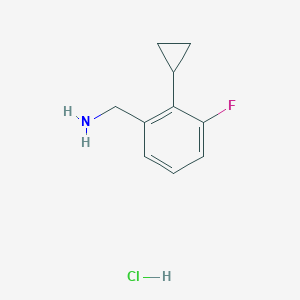
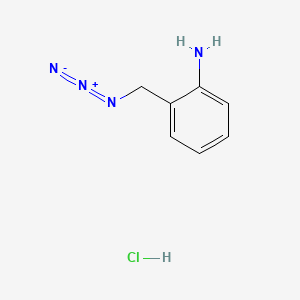
![rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans](/img/structure/B15307031.png)
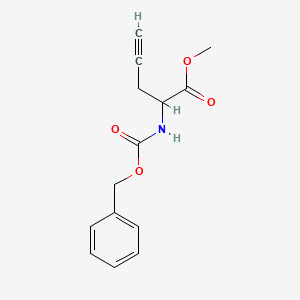
![benzyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B15307045.png)

